N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine
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Overview
Description
N-(9H-FLUOREN-3-YL)-9H-FLUOREN-9-IMINE is an organic compound that features a unique structure with two fluorene units connected via an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-FLUOREN-3-YL)-9H-FLUOREN-9-IMINE typically involves the condensation reaction between 9H-fluoren-3-amine and 9H-fluoren-9-one. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction is conducted under reflux conditions in an appropriate solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for N-(9H-FLUOREN-3-YL)-9H-FLUOREN-9-IMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9H-FLUOREN-3-YL)-9H-FLUOREN-9-IMINE can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(9H-FLUOREN-3-YL)-9H-FLUOREN-9-IMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(9H-FLUOREN-3-YL)-9H-FLUOREN-9-IMINE largely depends on its specific application. In the context of organic electronics, the compound’s photophysical properties, such as fluorescence and charge transport, play a crucial role. The imine group can participate in electron delocalization, enhancing the compound’s ability to absorb and emit light. Additionally, the aromatic fluorene units contribute to the compound’s stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-FLUOREN-3-YL)-3-[(PHENYLSULFONYL)METHYL]-2-FURAMIDE
- N-(9,9-DIMETHYL-9H-FLUOREN-3-YL)-9,9-DIMETHYL-9H-FLUOREN-2-AMINE
Uniqueness
N-(9H-FLUOREN-3-YL)-9H-FLUOREN-9-IMINE is unique due to its dual fluorene structure connected via an imine group, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring materials with high fluorescence efficiency and stability.
Properties
Molecular Formula |
C26H17N |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(9H-fluoren-3-yl)fluoren-9-imine |
InChI |
InChI=1S/C26H17N/c1-2-8-20-17(7-1)15-18-13-14-19(16-25(18)20)27-26-23-11-5-3-9-21(23)22-10-4-6-12-24(22)26/h1-14,16H,15H2 |
InChI Key |
MYTDLWMPGXKVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)N=C3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C61 |
Origin of Product |
United States |
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